2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile
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Overview
Description
2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure adds to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the use of nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic/radical addition across [1.1.1]propellanes . These methods are advantageous due to their efficiency and ability to produce large quantities of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere for aromatic rings and tert-butyl groups, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: The compound’s unique structure makes it useful in the design of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It can be used to study the effects of fluorine and bromine substitution on biological activity.
Mechanism of Action
The mechanism of action of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid
- 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
Uniqueness
2-{3-bromobicyclo[111]pentan-1-yl}-2,2-difluoroacetonitrile is unique due to the presence of both bromine and difluoroacetonitrile groups on the bicyclo[111]pentane core
Properties
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c8-6-1-5(2-6,3-6)7(9,10)4-11/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHVAXVZGJWZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(C#N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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